6-bromo-N,N-dimethylpyridine-2-carboxamide
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Overview
Description
6-bromo-N,N-dimethylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.08 g/mol . It is an organic compound that belongs to the class of pyridine carboxamides, characterized by the presence of a bromine atom at the 6th position and a dimethylamino group at the 2nd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N,N-dimethylpyridine-2-carboxamide typically involves the bromination of 2-pyridinecarboxamide followed by N,N-dimethylation. One common method is as follows:
Bromination: 2-pyridinecarboxamide is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce the bromine atom at the 6th position.
N,N-Dimethylation: The brominated intermediate is then reacted with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N,N-dimethylpyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products
Substitution: Products include various substituted pyridine carboxamides depending on the nucleophile used.
Oxidation: N-oxides of this compound.
Reduction: Dehalogenated pyridine carboxamides.
Scientific Research Applications
6-bromo-N,N-dimethylpyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-N,N-dimethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-N,N-dimethylaminopyridine: Similar in structure but lacks the carboxamide group.
6-bromo-2-pyridinecarboxamide: Similar but without the N,N-dimethylation.
Uniqueness
6-bromo-N,N-dimethylpyridine-2-carboxamide is unique due to the presence of both the bromine atom and the N,N-dimethylcarboxamide group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
153435-70-2 |
---|---|
Molecular Formula |
C8H9BrN2O |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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